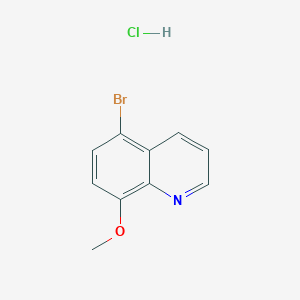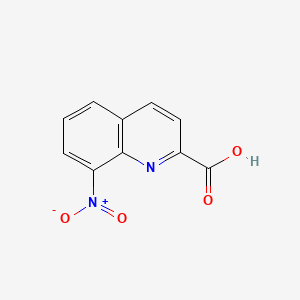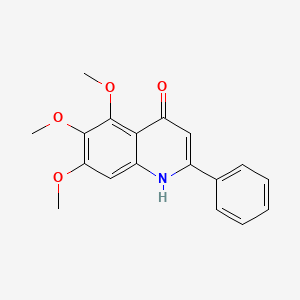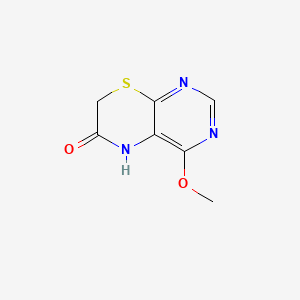
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Vue d'ensemble
Description
This compound is likely an organic molecule, given its structure. It contains a bromine atom, which suggests that it might be involved in electrophilic aromatic substitution reactions . The presence of methoxy groups (-OCH3) indicates that it might have some ether-like properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom might make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The ether groups might make the compound more polar and could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of ether and amine groups could make the compound polar and capable of participating in hydrogen bonding . This could affect properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique
Analytical Methods Development
High Performance Liquid Chromatography for Detection : A case study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a compound closely related to N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide (Poklis, et al., 2014).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study on substituted N-benzyl phenethylamines, similar to the compound , utilized GC-MS for analysis, demonstrating its utility in identifying and differentiating such compounds (Abiedalla, et al., 2021).
Photodynamic Therapy Applications
- Use in Cancer Treatment : A new zinc phthalocyanine substituted with derivatives including a structure similar to this compound showed potential for use in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield makes it a promising candidate (Pişkin, et al., 2020).
Drug Synthesis and Identification
Clandestine Drug Synthesis Identification : Research into the synthesis of phenylisopropylamines, which are related to the subject compound, aids in the identification of substances in illicitly prepared drugs, highlighting the importance of understanding these chemical processes (Błachut, et al., 2002).
Identification of Contaminants in Drug Synthesis : Another study focused on identifying contaminants in 4-methoxyamphetamine prepared by the Leuckart method, which is relevant for understanding the synthesis and potential impurities of related compounds (Degraw, et al., 1974).
Marine Natural Products Research
- Isolation from Marine Algae : Several studies have isolated bromophenol derivatives from marine algae, indicating the natural occurrence of compounds structurally related to this compound. These derivatives have potential applications in various fields, including pharmacology (Xu, et al., 2004; Zhao, et al., 2004).
Toxicology and Safety Studies
- Toxicokinetics and Analytical Toxicology : Research into the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally related to the compound , provides insight into their metabolism, plasma protein binding, and detectability, crucial for understanding the safety profile of these compounds (Richter, et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3;/h4-6,9,14H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQXUKQMUWVIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)Br)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-35-1 | |
| Record name | Benzenemethanamine, 5-bromo-2-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
![[(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1)](/img/structure/B3059961.png)

![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate](/img/structure/B3059966.png)



![1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-](/img/structure/B3059971.png)


![{2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amine hydrochloride](/img/structure/B3059978.png)
![2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate](/img/structure/B3059979.png)